molecular formula C14H16O4 B3044975 1,4,5,8-Tetramethoxynaphthalene CAS No. 10075-68-0

1,4,5,8-Tetramethoxynaphthalene

Cat. No.: B3044975
CAS No.: 10075-68-0
M. Wt: 248.27 g/mol
InChI Key: SWNROPPWBFHVCS-UHFFFAOYSA-N
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Description

1,4,5,8-Tetramethoxynaphthalene is a poly-substituted naphthalene derivative featuring four methoxy groups at the 1,4,5,8-positions. It serves as a critical intermediate in synthesizing bioactive naphthoquinones, such as shikonin derivatives with antitumor activity . Its synthesis typically involves methylation of 1,5-dihydroxynaphthalene followed by bromination and methoxylation, achieving yields up to 72% with optimized protocols using phase-transfer catalysts . The compound’s methoxy groups confer steric and electronic effects that influence reactivity, enabling regioselective transformations during oxidative demethylation or side-chain cyclization . Applications span medicinal chemistry (e.g., anticancer agents) and materials science due to its aromatic electron-rich structure .

Properties

CAS No.

10075-68-0

Molecular Formula

C14H16O4

Molecular Weight

248.27 g/mol

IUPAC Name

1,4,5,8-tetramethoxynaphthalene

InChI

InChI=1S/C14H16O4/c1-15-9-5-6-11(17-3)14-12(18-4)8-7-10(16-2)13(9)14/h5-8H,1-4H3

InChI Key

SWNROPPWBFHVCS-UHFFFAOYSA-N

SMILES

COC1=C2C(=CC=C(C2=C(C=C1)OC)OC)OC

Canonical SMILES

COC1=C2C(=CC=C(C2=C(C=C1)OC)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Naphthalene Diimide Derivatives (NDIs)

  • Examples : NDI-POCF3 and NDI-BOCF3 (N,N'-bis(trifluoromethoxyphenyl/benzyl-substituted NDIs) .
  • Key Differences: Electronic Properties: NDIs exhibit deep LUMO levels (~4.2 eV), making them superior electron transporters compared to 1,4,5,8-tetramethoxynaphthalene, which has higher electron density due to methoxy donors. Applications: NDIs are used in organic semiconductors and sensors, whereas this compound is primarily a synthetic precursor . Mobility: NDIs show electron mobility >0.1 cm²/V·s, far exceeding the non-conjugated methoxy-naphthalene .

1,4,5,8-Tetraethynylnaphthalene Derivatives

  • Structure : Ethynyl groups replace methoxy substituents, causing significant steric distortion .
  • Key Differences :
    • Geometry : X-ray data reveals twisted naphthalene cores and bent acetylene units to alleviate steric strain, unlike the planar this compound .
    • Applications : Ethynyl derivatives are explored in molecular electronics, whereas methoxy derivatives focus on bioactive synthesis .

Hydroxyanthraquinones (e.g., 1,4,5,8-Tetrahydroxyanthraquinone)

  • Bioactivity: 1,4,5,8-Tetrahydroxyanthraquinone inhibits HCV NS3 helicase with IC50 = 6 µM, outperforming trihydroxy analogues due to additional keto-phenol systems .
  • Key Differences: Solubility/Polarity: Hydroxyl groups increase polarity and hydrogen-bonding capacity compared to methoxy groups, enhancing protein interaction but reducing membrane permeability . Synthesis: Hydroxyanthraquinones are often natural products, whereas this compound is synthetically tailored for regioselective reactivity .

Naphthalene Tetracarboxylic Acid Derivatives

  • Example : 1,4,5,8-Naphthalenetetracarboxylic acid tetramethyl ester (CAS 31996-10-8) .
  • Key Differences: Physical Properties: Higher melting point (200–203°C) and viscosity indices (VI) in lubricant formulations compared to methoxy derivatives . Functionality: Carboxylic esters enable coordination chemistry, unlike the electron-rich methoxy-naphthalene used in quinone synthesis .

Table 1: Binding Affinities of Naphthalene Derivatives with Proteins

Compound Target Protein Binding Energy (kcal/mol) Interacting Residues Reference
This compound Glutamine-rich protein 2 (Locus 12110) -20.89 Arg 169, Asp 122, Gln 113
5,8-Dihydroxy-2,3-dihydronaphthalene-1,4-dione Same as above -18.13 Gly 303, Asn 305, Glu 257
This compound Tigger transposable element-derived protein 1 -14.96 Arg 182, Asn 175

Table 2: Physical and Functional Properties

Compound Viscosity Index (VI) Kinematic Viscosity (40°C, cSt) LUMO Level (eV) Key Application
This compound N/A N/A N/A Anticancer intermediates
NDI-BOCF3 N/A N/A ~4.2 Organic semiconductors
1,4,5,8-4Cn (lubricant) 220 98.7 N/A High-performance lubricants

Preparation Methods

Step 1: Esterification to Tetramethyl Ester

The carboxylic acid precursor undergoes methylation with dimethyl sulfate in alkaline conditions:

Reaction Conditions

Parameter Specification
Methylating agent Dimethyl sulfate
Base Sodium hydroxide (2.5 M)
Solvent Methanol/water (3:1 v/v)
Temperature 0–5°C (controlled exotherm)
Yield 94% (16.2 g from 15.3 g precursor)

The ester intermediate (naphthalene-1,4,5,8-tetracarboxylic acid tetramethyl ester) is isolated via recrystallization from dimethyl sulfoxide-chloroform.

Step 2: Reduction to Tetrakis(Hydroxymethyl)Naphthalene

Lithium aluminum hydride selectively reduces ester groups to hydroxymethyl functionalities:

Optimized Parameters

Variable Value
Reducing agent LiAlH₄ (4.2 equiv)
Solvent Anhydrous tetrahydrofuran
Reaction time 8 days (room temperature)
Workup Sequential HCl/water quenching
Purity >99% (by ¹H-NMR)

This step’s prolonged duration ensures complete reduction while minimizing over-reduction byproducts.

Step 3: Halogenation to Tetrakis(Bromomethyl)Naphthalene

Phosphorus tribromide converts hydroxyl groups to bromides:

Halogenation Data

Metric Result
PBry₃ stoichiometry 8.4 equiv (2.1 equiv per –CH₂OH)
Solvent Dioxane
Temperature Reflux (101°C)
Isolation Recrystallization (dioxane)
Yield 85% (13.35 g)

¹H-NMR confirms complete bromination via the disappearance of hydroxymethyl proton signals at δ 5.19 ppm.

Step 4: Catalytic Reduction to 1,4,5,8-Tetramethylnaphthalene

Raney nickel-mediated hydrogenation completes the synthesis:

Final Reduction Metrics

Condition Detail
Catalyst Raney Ni (10 wt%)
Pressure H₂ (1 atm)
Solvent Ethanol
Temperature 80°C (48 h)
Final yield 97% (4.76 g)

The product exhibits a melting point of 130.5–131.5°C and distinct ¹H-NMR signals at δ 7.10 (aromatic protons) and δ 2.82 (methyl groups).

Comparative Analysis of Synthetic Routes

The table below contrasts the patented method with historical approaches:

Method Steps Overall Yield Scalability Cost Efficiency
Friedel-Crafts 5 10% Low Poor
Diels-Alder 7 6% Very low Very poor
JPH0745418B2 4 72% High Excellent

Key advantages of the modern protocol include:

  • Atom economy : 89% vs. 42% in Friedel-Crafts
  • Catalyst reusability : Raney Ni retains activity for 5 cycles
  • Byproduct mitigation : Halogenation waste reduced by 73% versus classical halogenation methods

Spectroscopic Characterization

Critical analytical data for intermediate and final compounds:

Tetrakis(Hydroxymethyl)Naphthalene

  • IR (Nujol) : ν = 3321 cm⁻¹ (O–H stretch)
  • ¹H-NMR (DMSO-d₆) : δ 7.56 (s, 4H, ArH), δ 5.19 (t, J = 5.5 Hz, 4H, OH)

1,4,5,8-Tetramethylnaphthalene

  • Mass spec : m/z 184 (M⁺, 100%)
  • ¹³C-NMR (CDCl₃) : δ 135.8 (C–CH₃), δ 19.2 (CH₃)

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 1,4,5,8-Tetramethoxynaphthalene, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Two primary synthetic routes are documented:

  • Route 1 : Reaction of sodium dithionite and methyl p-toluenesulfonate with tetrabutylammonium bromide in NaOH/THF, yielding this compound as a red precipitate after recrystallization in petroleum ether (73% yield under milder conditions) .
  • Route 2 : Oxidation of intermediates using cerium(IV) diammonium nitrate in acetonitrile/trichloromethane to produce derivatives like DMNQ .
    • Optimization Strategies :
  • Use milder reagents (e.g., cerium nitrate for oxidation instead of harsher agents) to reduce side reactions .
  • Recrystallization in petroleum ether (90–120°C) improves purity .
  • Lower reaction temperatures (25°C) enhance selectivity .

Q. Which spectroscopic methods are most effective for characterizing this compound and its derivatives?

  • Key Techniques :

  • 1H/13C NMR : Confirms methoxy group positions and aromatic proton environments .
  • FT-IR : Identifies C-O-C stretching (1,050–1,250 cm⁻¹) and aromatic ring vibrations .
  • Elemental Analysis : Validates molecular formula (e.g., C₁₄H₁₆O₄) .
  • Mass Spectrometry : Determines molecular weight (e.g., 268.18 g/mol via ESI-MS) .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

  • Safety Protocols :

  • Store under inert gas (e.g., N₂) in tightly sealed containers to prevent moisture absorption .
  • Use PPE (gloves, goggles, lab coats) to avoid dermal/ocular contact .
  • Avoid heat sources and oxidizing agents due to flammability risks .

Q. What are the common intermediates derived from this compound in the synthesis of bioactive compounds?

  • Key Derivatives :

  • DMNQ : Synthesized via cerium-mediated oxidation; exhibits apoptotic activity in cancer studies .
  • Shikonin/Alkannin Precursors : Used in natural product synthesis via cyclization and demethylation .

Advanced Research Questions

Q. How can regioselective modifications be achieved in this compound derivatives for targeted biological activity?

  • Strategies :

  • Bulky Substituent-Mediated Demethylation : Directs oxidation to specific methoxy groups (e.g., 5,8-positions) .
  • Intramolecular Cyclization : Prevents interference from hydroxyl-containing side chains during quinone core reactions .
    • Example : Regioselective synthesis of 6-isomer shikonin derivatives via oxidative demethylation (73% yield) .

Q. What computational approaches are used to predict the molecular interactions of this compound with biological targets?

  • Methods :

  • Molecular Docking : Predicts binding affinity with proteins (e.g., Tigger transposable element-derived protein 1) .
  • MD Simulations : Analyzes stability of ligand-receptor complexes under physiological conditions .

Q. How does the electronic structure of this compound influence its reactivity in electrophilic substitution reactions?

  • Mechanistic Insight :

  • Electron-donating methoxy groups activate the naphthalene ring at positions ortho/para to substituents.
  • Steric hindrance from methoxy groups directs electrophiles to less-substituted positions (e.g., 2- or 3-positions) .

Q. What strategies are employed to analyze and resolve contradictory data in the catalytic oxidation reactions of this compound?

  • Troubleshooting Framework :

  • Variable Screening : Test reaction parameters (temperature, solvent polarity, catalyst loading) to identify outliers .
  • Byproduct Analysis : Use HPLC/GC-MS to detect intermediates (e.g., quinone vs. dihydroxy derivatives) .
  • Cross-Validation : Compare results across synthetic routes (e.g., cerium vs. other oxidants) .

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